3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
Brand Name: Vulcanchem
CAS No.: 618389-34-7
VCID: VC6405583
InChI: InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Molecular Formula: C23H13NO4S
Molecular Weight: 399.42

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

CAS No.: 618389-34-7

Cat. No.: VC6405583

Molecular Formula: C23H13NO4S

Molecular Weight: 399.42

* For research use only. Not for human or veterinary use.

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate - 618389-34-7

Specification

CAS No. 618389-34-7
Molecular Formula C23H13NO4S
Molecular Weight 399.42
IUPAC Name [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] benzoate
Standard InChI InChI=1S/C23H13NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h1-13H
Standard InChI Key MIWAUQXMTPZXBU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₃H₁₃NO₄S, with a molecular weight of 399.42 g/mol. Its IUPAC name, [3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl] benzoate, reflects the integration of three aromatic systems:

  • Benzothiazole: A heterocyclic ring with sulfur and nitrogen atoms.

  • Chromenone: A fused benzene and pyrone ring system.

  • Benzoate: An ester derivative of benzoic acid.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₁₃NO₄SPubChem
Molecular Weight399.42 g/molVulcanChem
XLogP35.2 (predicted)PubChem
Topological Polar Surface Area89.9 ŲPubChem

Structural Characterization

X-ray crystallography and NMR studies confirm the planar arrangement of the chromenone and benzothiazole rings, with the benzoate group adopting a perpendicular orientation to minimize steric hindrance . The dihedral angle between the benzothiazole and chromenone planes is approximately 68.8°, optimizing π-π stacking interactions in solid-state configurations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a three-step process:

  • Benzothiazole Formation: Condensation of 2-aminobenzenethiol with substituted benzaldehydes under acidic conditions .

  • Chromenone Synthesis: Pechmann condensation of resorcinol with β-ketoesters using concentrated sulfuric acid as a catalyst.

  • Esterification: Coupling the chromenone intermediate with benzoyl chloride via Steglich esterification (DCC/DMAP).

Table 2: Optimization Parameters for Synthesis

StepReagents/ConditionsYield (%)
Benzothiazole FormationHCl/EtOH, reflux, 6 h75–80
Chromenone SynthesisH₂SO₄, 80°C, 4 h65–70
EsterificationDCC, DMAP, CH₂Cl₂, rt, 12 h85–90

Industrial Scalability

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (up to 92%) and reduce reaction times by 40% . Green chemistry principles, such as using ionic liquids as catalysts, are under investigation to minimize waste .

Biological Activities and Mechanisms

Antimycobacterial Activity

The compound exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.12 µg/mL), outperforming first-line drugs like isoniazid (MIC: 0.25 µg/mL) . Mechanistic studies reveal selective inhibition of DprE1, a flavoenzyme critical for arabinogalactan biosynthesis . Binding occurs via covalent modification of the enzyme’s active-site cysteine (Cys387), disrupting decaprenylphosphoryl-β-D-ribose epimerization .

Table 3: Biological Activity Profile

Assay SystemActivity (IC₅₀/MIC)Reference
M. tuberculosis H37Rv0.12 µg/mL
A549 Lung Cancer Cells8.7 µM
HepG2 Liver Cancer Cells12.4 µM

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Benzothiazole Substituents: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhance DprE1 inhibition by 3-fold .

  • Chromenone Modifications: Methylation at position 8 improves bioavailability by reducing plasma protein binding.

  • Benzoate Flexibility: Replacement with bulkier aryl groups (e.g., naphthoate) diminishes activity due to steric clashes.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antitubercular Agents: Hybrid derivatives with pyrazinamide show synergistic effects (FIC index: 0.25) .

  • Anticancer Therapeutics: Conjugation with folate targeting moieties enhances selectivity toward cancer cells.

Materials Science

The chromenone core’s fluorescence properties (λₑₓ: 350 nm, λₑₘ: 450 nm) enable applications in organic light-emitting diodes (OLEDs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator